molecular formula C8H6N4O3 B13321620 5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13321620
M. Wt: 206.16 g/mol
InChI Key: BNPCFOSFEZIOKW-UHFFFAOYSA-N
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Description

5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridazine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridazine-3-carboxylic acid: Shares the pyridazine ring but lacks the oxadiazole moiety.

    1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the pyridazine moiety.

    5-(6-Methylpyridazin-3-yl)-1,2,4-triazole-3-carboxylic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(6-Methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyridazine and oxadiazole rings, which imparts specific chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a bioactive molecule compared to compounds with only one of these rings .

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

5-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c1-4-2-3-5(11-10-4)7-9-6(8(13)14)12-15-7/h2-3H,1H3,(H,13,14)

InChI Key

BNPCFOSFEZIOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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